

# Application Note & Protocol: Electrochemical Detection of $\beta$ -Galactosidase using 4-Aminophenyl- $\beta$ -D-galactopyranoside

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## Compound of Interest

**Compound Name:** 4-Aminophenyl-beta-D-galactopyranoside

**Cat. No.:** B1581240

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## Abstract

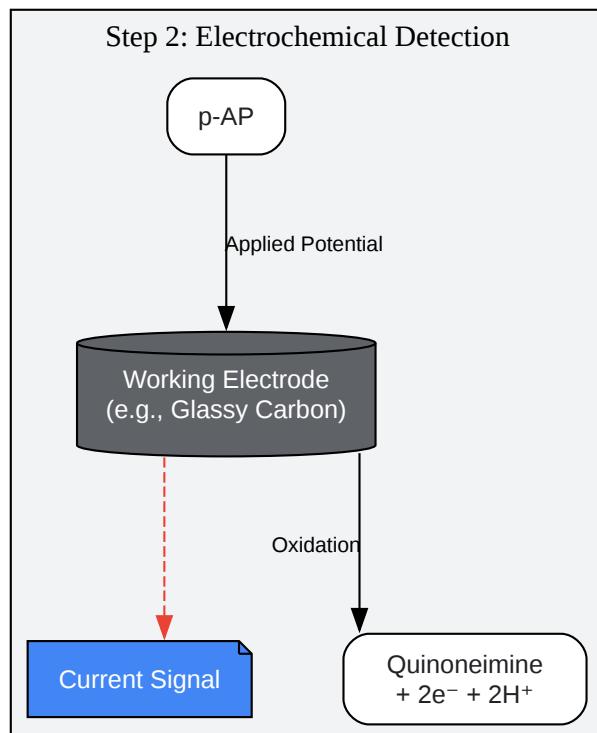
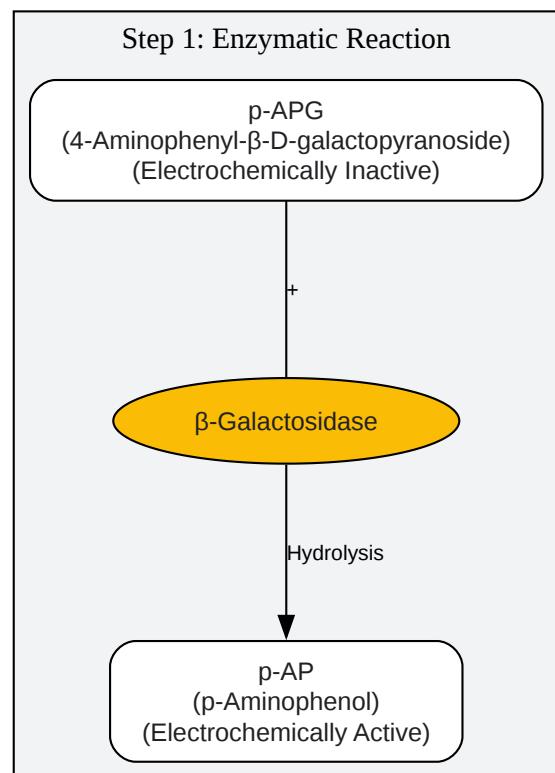
$\beta$ -galactosidase ( $\beta$ -Gal) is a widely utilized reporter enzyme in molecular biology, diagnostics, and cellular assays, with its activity often serving as an indicator of cell senescence or as a reporter for gene expression.[1][2] Traditional colorimetric and fluorometric assays, while effective, can be limited in turbid or colored samples. This application note details a robust and sensitive electrochemical method for the quantification of  $\beta$ -Gal activity. The assay is based on the enzymatic hydrolysis of the substrate 4-Aminophenyl- $\beta$ -D-galactopyranoside (p-APG) to produce p-aminophenol (p-AP), an electroactive species.[1][2][3][4] The subsequent electrochemical oxidation of p-AP at an electrode surface generates a quantifiable current that is directly proportional to the  $\beta$ -Gal activity. This guide provides the scientific principles, detailed step-by-step protocols, and data interpretation guidelines for researchers seeking a rapid and precise alternative to conventional methods.

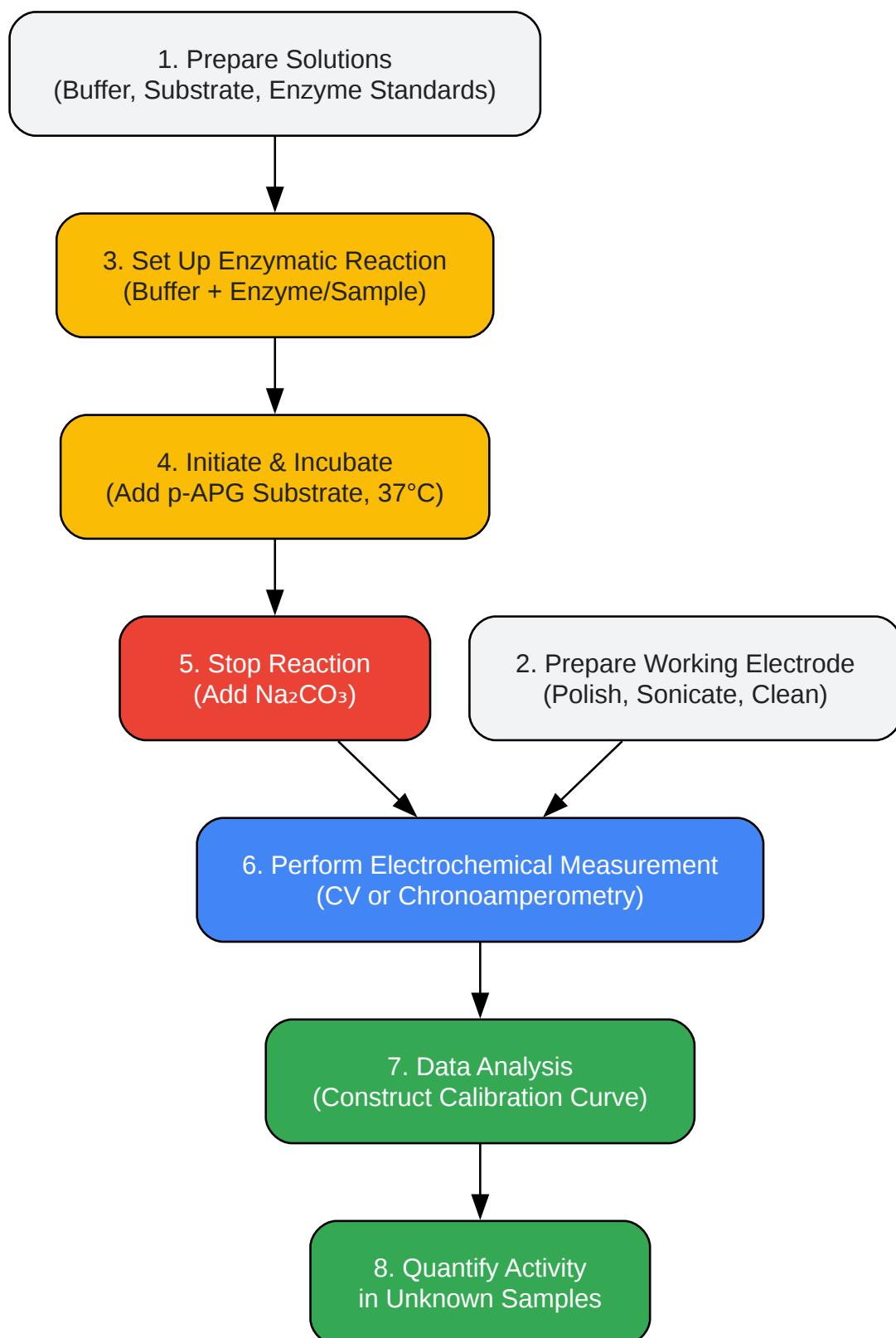
## Principle of the Assay

The detection method is a two-step process that couples an enzymatic reaction with an electrochemical measurement.

- Enzymatic Hydrolysis:  $\beta$ -Galactosidase catalyzes the hydrolysis of the electrochemically inactive substrate, 4-Aminophenyl- $\beta$ -D-galactopyranoside (p-APG), cleaving the  $\beta$ -galactoside linkage. This reaction yields galactose and the electroactive product, 4-aminophenol (p-AP).[1][3][4][5]
- Electrochemical Oxidation: The generated p-AP is an electroactive molecule that can be oxidized at an electrode surface.[6][7] When a suitable potential is applied, p-AP undergoes a two-electron, two-proton oxidation to form quinoneimine.[8] This electron transfer process generates a measurable electrical current. The magnitude of this current is directly proportional to the concentration of p-AP, which in turn corresponds to the activity of the  $\beta$ -Gal enzyme.

The overall reaction scheme is depicted below:





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